Cas no 1699948-30-5 (5-Bromo-4-(tert-butoxy)pyridin-3-amine)

5-Bromo-4-(tert-butoxy)pyridin-3-amine structure
1699948-30-5 structure
商品名:5-Bromo-4-(tert-butoxy)pyridin-3-amine
CAS番号:1699948-30-5
MF:C9H13BrN2O
メガワット:245.116321325302
CID:5711813
PubChem ID:103518729

5-Bromo-4-(tert-butoxy)pyridin-3-amine 化学的及び物理的性質

名前と識別子

    • EN300-1295895
    • 5-Bromo-4-(tert-butoxy)pyridin-3-amine
    • 1699948-30-5
    • 3-Pyridinamine, 5-bromo-4-(1,1-dimethylethoxy)-
    • インチ: 1S/C9H13BrN2O/c1-9(2,3)13-8-6(10)4-12-5-7(8)11/h4-5H,11H2,1-3H3
    • InChIKey: WAQNBQJNWONVPP-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=CC(=C1OC(C)(C)C)N

計算された属性

  • せいみつぶんしりょう: 244.02113g/mol
  • どういたいしつりょう: 244.02113g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

5-Bromo-4-(tert-butoxy)pyridin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1295895-2.5g
5-bromo-4-(tert-butoxy)pyridin-3-amine
1699948-30-5
2.5g
$1848.0 2023-06-06
Enamine
EN300-1295895-10000mg
5-bromo-4-(tert-butoxy)pyridin-3-amine
1699948-30-5
10000mg
$2701.0 2023-09-30
Enamine
EN300-1295895-50mg
5-bromo-4-(tert-butoxy)pyridin-3-amine
1699948-30-5
50mg
$528.0 2023-09-30
Enamine
EN300-1295895-0.05g
5-bromo-4-(tert-butoxy)pyridin-3-amine
1699948-30-5
0.05g
$792.0 2023-06-06
Enamine
EN300-1295895-0.5g
5-bromo-4-(tert-butoxy)pyridin-3-amine
1699948-30-5
0.5g
$905.0 2023-06-06
Enamine
EN300-1295895-10.0g
5-bromo-4-(tert-butoxy)pyridin-3-amine
1699948-30-5
10g
$4052.0 2023-06-06
Enamine
EN300-1295895-1000mg
5-bromo-4-(tert-butoxy)pyridin-3-amine
1699948-30-5
1000mg
$628.0 2023-09-30
Enamine
EN300-1295895-5000mg
5-bromo-4-(tert-butoxy)pyridin-3-amine
1699948-30-5
5000mg
$1821.0 2023-09-30
Enamine
EN300-1295895-0.1g
5-bromo-4-(tert-butoxy)pyridin-3-amine
1699948-30-5
0.1g
$829.0 2023-06-06
Enamine
EN300-1295895-5.0g
5-bromo-4-(tert-butoxy)pyridin-3-amine
1699948-30-5
5g
$2732.0 2023-06-06

5-Bromo-4-(tert-butoxy)pyridin-3-amine 関連文献

5-Bromo-4-(tert-butoxy)pyridin-3-amineに関する追加情報

Professional Introduction to 5-Bromo-4-(tert-butoxy)pyridin-3-amine (CAS No. 1699948-30-5)

5-Bromo-4-(tert-butoxy)pyridin-3-amine, with the chemical formula C9H14BNO2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number CAS No. 1699948-30-5, has garnered attention due to its versatile structural features and potential applications in drug development. The presence of both bromine and amine functional groups, along with a tert-butoxy substituent, makes it a valuable intermediate in synthesizing various bioactive molecules.

The bromine atom in the pyridine ring enhances the electrophilicity of the molecule, making it susceptible to nucleophilic substitution reactions. This property is particularly useful in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic molecules. The amine group at the 3-position provides a nucleophilic center for further functionalization, enabling the synthesis of more intricate derivatives. Additionally, the tert-butoxy group acts as a protecting group for alcohols and phenols, ensuring selectivity in reactions where other functional groups might interfere.

In recent years, 5-Bromo-4-(tert-butoxy)pyridin-3-amine has been explored in the development of novel therapeutic agents. Its structural framework is reminiscent of many pharmacologically active compounds, suggesting potential applications in treating various diseases. For instance, pyridine derivatives have shown promise in anticancer therapies due to their ability to interact with biological targets such as kinases and transcription factors. The bromine substituent can be readily removed or modified to introduce different pharmacophores, allowing for fine-tuning of biological activity.

One of the most exciting areas of research involving 5-Bromo-4-(tert-butoxy)pyridin-3-amine is its role in designing small-molecule inhibitors for enzyme targets. Enzymes are critical biological catalysts involved in numerous metabolic pathways, and inhibiting their activity can lead to therapeutic benefits. For example, researchers have utilized this compound as a scaffold to develop inhibitors targeting protein tyrosine kinases (PTKs), which are overexpressed in many cancers. The amine group can be used to form hydrogen bonds or coordinate with metal ions, enhancing binding affinity to the target enzyme.

The tert-butoxy group not only protects reactive sites but also influences the solubility and metabolic stability of drug candidates. In drug design, achieving optimal pharmacokinetic properties is crucial for efficacy and safety. By modifying the substituents around the pyridine ring, chemists can improve solubility while maintaining biological activity. This compound serves as a versatile building block for generating libraries of derivatives that can be screened for desirable properties.

Recent advancements in computational chemistry have also highlighted the importance of 5-Bromo-4-(tert-butoxy)pyridin-3-amine in drug discovery. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at an atomic level. By understanding these interactions, scientists can design more effective inhibitors with higher selectivity and lower toxicity. The bromine atom, being relatively small and electronegative, can be positioned strategically within a molecule to optimize binding interactions.

The pharmaceutical industry has shown interest in 5-Bromo-4-(tert-butoxy)pyridin-3-amine due to its synthetic accessibility and potential therapeutic applications. Synthetic routes involving this compound have been optimized for scalability and cost-effectiveness, making it an attractive choice for industrial processes. Additionally, its stability under various conditions ensures that it can be stored and handled without significant degradation.

In conclusion, 5-Bromo-4-(tert-butoxy)pyridin-3-amine (CAS No. 1699948-30-5) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow further.

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